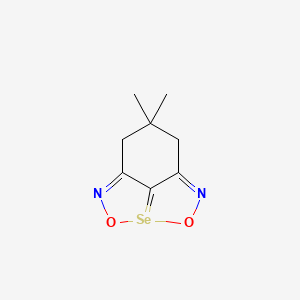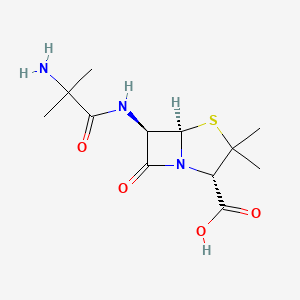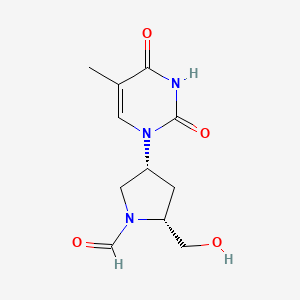
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is a synthetic compound that incorporates a thymine base linked to a prolinol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol typically involves the following steps:
Formation of the Thymine Derivative: Thymine is first modified to introduce a reactive group that can link to the prolinol moiety.
Coupling Reaction: The modified thymine is then coupled with cis-4-(hydroxy)-D-prolinol under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formylation: The final step involves the formylation of the amino group to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, possibly using automated synthesis equipment and large-scale reactors.
化学反应分析
Types of Reactions
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the formyl group or other functional groups.
Substitution: The thymine base or the prolinol moiety can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-formylated compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in studies of DNA interactions due to the presence of the thymine base.
Industry: Could be used in the production of specialized materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Formyl-cis-4-(thymin-1-yl)-D-prolinol would depend on its specific interactions with molecular targets. The thymine base may interact with nucleic acids, while the prolinol moiety could influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
N-Formyl-cis-4-(uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
N-Formyl-cis-4-(cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
N-Formyl-cis-4-(adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
Uniqueness
N-Formyl-cis-4-(thymin-1-yl)-D-prolinol is unique due to the presence of the thymine base, which may confer specific binding properties and reactivity compared to other nucleobase-containing compounds.
属性
CAS 编号 |
121330-18-5 |
|---|---|
分子式 |
C11H15N3O4 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O4/c1-7-3-14(11(18)12-10(7)17)8-2-9(5-15)13(4-8)6-16/h3,6,8-9,15H,2,4-5H2,1H3,(H,12,17,18)/t8-,9-/m1/s1 |
InChI 键 |
ICRWAWAPFGBVMI-RKDXNWHRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C=O)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(N(C2)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


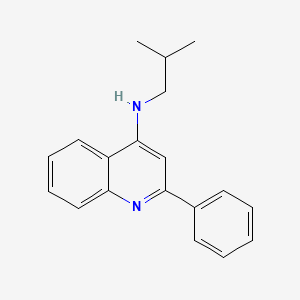

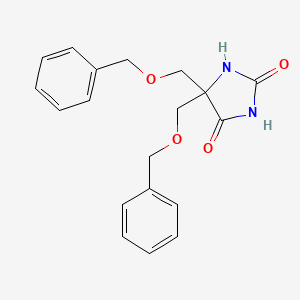
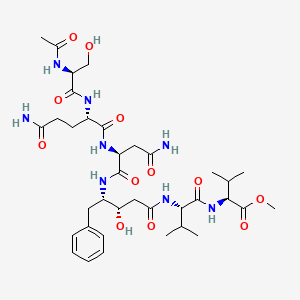

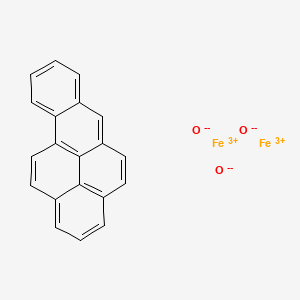
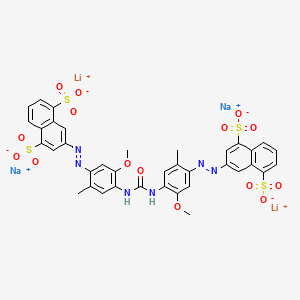
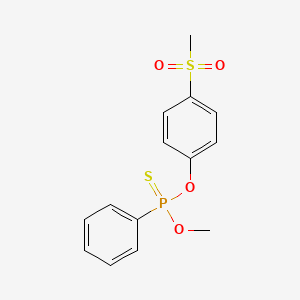

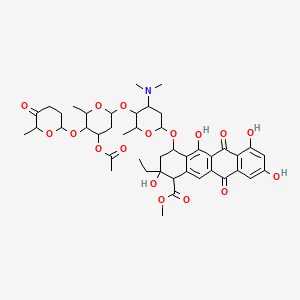
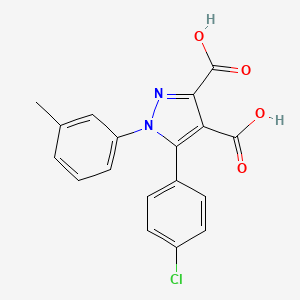
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
